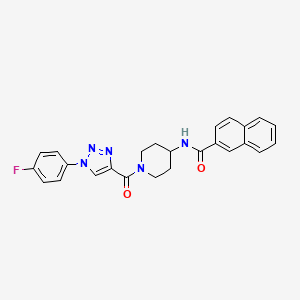
Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has synthesized new derivatives related to the quinoline core structure to investigate their potential anticancer activity. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were produced and tested for their efficacy against breast cancer cell lines. Compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of such derivatives in cancer treatment (Gaber et al., 2021).
Chemical Synthesis and Reactivity
Studies on the synthesis and reactions of polyfluorinated ethyl 4-oxo-2-phenyl-4H-chromene-3-carboxylates have shown unique reactivity patterns, leading to various novel compounds. These reactions are crucial for developing new chemical entities with potential applications in material science and pharmaceuticals (Shcherbakov et al., 2013).
Novel Compound Synthesis
The synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates showcases the versatility of quinoline derivatives in synthesizing compounds with potential bioactivity, highlighting the broad utility of these molecules in developing new therapeutic agents (Fathala & Pazdera, 2017).
Modification for Enhanced Activity
Modifications of the quinoline core, such as the synthesis and characterization of new quinazolines with potential antimicrobial properties, demonstrate the chemical flexibility and the potential for discovering new active molecules with enhanced biological properties (Desai et al., 2007).
Anticancer Assessment of Derivatives
Another study focused on enhancing the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives against various cancer cell lines. Through structural modifications and the formation of new heterocyclic rings, researchers aimed to improve the compound's anticancer efficacy, showcasing the potential of these derivatives in cancer therapy (Regal et al., 2020).
Propiedades
Número CAS |
1242872-19-0 |
|---|---|
Fórmula molecular |
C21H19F3N2O3 |
Peso molecular |
404.389 |
Nombre IUPAC |
ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27) |
Clave InChI |
REVCFYVRGSLPMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
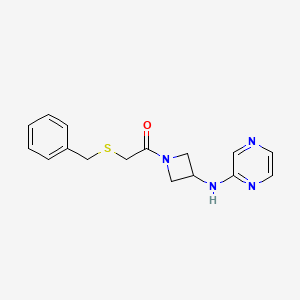
amine dihydrochloride](/img/structure/B2817460.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)
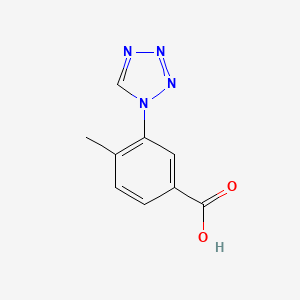
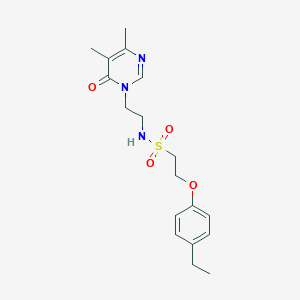
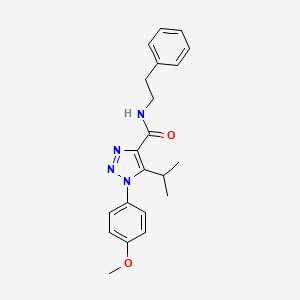
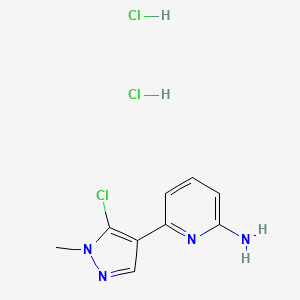
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2817476.png)
